Enantiomeric Purity and Stereochemical Identity: D- vs. L-Isomer
The D-configuration of N-BOC-3-Fluoro-D-phenylalanine is confirmed by its negative specific optical rotation ([α]20/D = -6.5±1° in methanol), which is opposite in sign to the L-isomer [1]. This stereochemical purity is critical for generating peptides with defined D-amino acid content, which are known to resist proteolytic degradation. In contrast, the L-isomer (Boc-3-fluoro-L-phenylalanine) is not routinely specified with a quantified optical rotation in commercial literature, but its use would yield peptides with opposite chirality, fundamentally altering biological activity [2].
| Evidence Dimension | Optical Rotation (Chirality) |
|---|---|
| Target Compound Data | [α]20/D = -6.5±1° (c=1%, MeOH) |
| Comparator Or Baseline | Boc-3-fluoro-L-phenylalanine (CAS 114873-01-7) |
| Quantified Difference | Opposite sign; D-isomer has negative rotation, L-isomer expected positive |
| Conditions | Polarimetry in methanol, c=1% |
Why This Matters
This ensures procurement of the correct enantiomer for peptide drug candidates requiring metabolic stability and specific receptor interactions, avoiding costly synthesis of inactive diastereomers.
- [1] Sigma Aldrich (via Chembase). Boc-D-Phe(3-F)-OH (CAS 114873-11-9). Product Specification. View Source
- [2] Matrix Scientific (via Chembase). Boc-3-fluoro-L-phenylalanine (CAS 114873-01-7). Product Listing. View Source
